molecular formula C14H20ClNO4S B6990274 Methyl 4-[(2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonyl)amino]thiane-4-carboxylate

Methyl 4-[(2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonyl)amino]thiane-4-carboxylate

Cat. No.: B6990274
M. Wt: 333.8 g/mol
InChI Key: IHYVXPDVUNEYBP-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonyl)amino]thiane-4-carboxylate: is a complex organic compound characterized by its unique bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the 7-oxabicyclo[2.2.1]heptane core. One common approach is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the bicyclic structure. Subsequent chlorination and carboxylation steps are then employed to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry and Biology: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of natural products and bioactive compounds.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in their functional groups.

  • Chlorinated bicyclic compounds: Other compounds with similar chloro substituents but different core structures.

Uniqueness: The uniqueness of Methyl 4-[(2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonyl)amino]thiane-4-carboxylate

Properties

IUPAC Name

methyl 4-[(2-chloro-7-oxabicyclo[2.2.1]heptane-2-carbonyl)amino]thiane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO4S/c1-19-12(18)13(4-6-21-7-5-13)16-11(17)14(15)8-9-2-3-10(14)20-9/h9-10H,2-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYVXPDVUNEYBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCSCC1)NC(=O)C2(CC3CCC2O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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